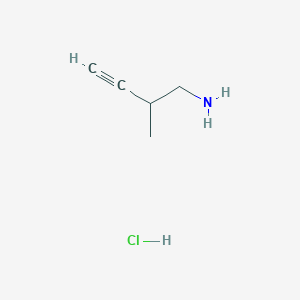

2-Methylbut-3-yn-1-amine hydrochloride

説明

2-Methylbut-3-yn-1-amine hydrochloride is a secondary amine hydrochloride salt characterized by a but-3-ynyl backbone with a methyl substituent at the second carbon and an amine group at the first carbon. The compound’s structure (C₅H₁₀ClN) features a terminal alkyne group, which imparts unique reactivity and physicochemical properties.

特性

IUPAC Name |

2-methylbut-3-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c1-3-5(2)4-6;/h1,5H,4,6H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEENWGLMAOVUOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C#C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbut-3-yn-1-amine hydrochloride typically involves the reaction of 2-Methylbut-3-yn-1-amine with hydrochloric acid. The amine is dissolved in an appropriate solvent such as diethyl ether, and then hydrochloric acid is added to form the hydrochloride salt. The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods

In industrial settings, the production of 2-Methylbut-3-yn-1-amine hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

化学反応の分析

Types of Reactions

2-Methylbut-3-yn-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions

Major Products Formed

Oxidation: Formation of amides or nitriles.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of substituted amines or amides

科学的研究の応用

2-Methylbut-3-yn-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of propargylic amines.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and agrochemicals

作用機序

The mechanism of action of 2-Methylbut-3-yn-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The specific pathways and targets depend on the context of its use, such as in enzyme inhibition or receptor binding .

類似化合物との比較

2-Methoxybut-3-yn-1-amine Hydrochloride (C₅H₁₀ClNO)

- Physicochemical Properties :

- Collision Cross-Section (CCS) : For the [M+H]⁺ adduct, CCS = 119.9 Ų, suggesting a compact molecular conformation. This is slightly smaller than typical tertiary amines due to the linear alkyne backbone .

- Solubility : Increased polarity from the methoxy group may enhance aqueous solubility compared to the methyl-substituted target compound.

(R)-1-Methyl-prop-2-ynylamine Hydrochloride (C₄H₈ClN)

Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine Hydrochloride (C₁₇H₂₆ClN)

- Structural Complexity: Incorporates a phenyl group and an extended alkyl chain, increasing lipophilicity (logP) and steric bulk. This contrasts with the target compound’s aliphatic, non-aromatic structure .

- Applications : The phenyl group enables π-π stacking interactions, making it more suitable for targeting aromatic-rich biological sites (e.g., enzyme active sites).

[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine Hydrochloride (C₁₅H₂₀ClN)

- Hybrid Structure : Combines allyl and 4-methylphenyl groups, creating a bifunctional molecule with both aliphatic and aromatic reactivity. The target compound lacks such hybrid functionality .

- Stability : The conjugated diene system in the butenyl group may increase susceptibility to oxidation compared to the target’s alkyne group.

2-(3-Methoxycyclobutyl)ethan-1-amine Hydrochloride (C₇H₁₄ClNO)

- Ring Strain vs. Linearity : The cyclobutyl group introduces ring strain and conformational rigidity, whereas the target compound’s linear alkyne backbone allows greater rotational freedom .

- Electronic Effects : The methoxycyclobutyl moiety may alter electron distribution at the amine group, affecting basicity (pKa) compared to the target’s methyl-substituted system.

Research Implications and Gaps

- Synthetic Routes : highlights the use of HCl/dioxane for hydrochloride salt formation, a method likely applicable to the target compound .

- Analytical Challenges : RP-HPLC methods () could be adapted for purity assessment, though structural differences may require method optimization .

- Safety Considerations : Handling protocols for hydrochloride salts () suggest standard precautions for corrosive materials, applicable to all compared compounds .

Key Gap : Direct experimental data (e.g., CCS, solubility) for 2-Methylbut-3-yn-1-amine hydrochloride are absent in the provided evidence. Future studies should prioritize empirical characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。